molecular formula C14H15NOS2 B6473408 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide CAS No. 2640861-99-8

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide

Cat. No.: B6473408
CAS No.: 2640861-99-8
M. Wt: 277.4 g/mol
InChI Key: AOEJRDHOVUUPNE-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a bithiophene moiety linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide may involve large-scale Stille coupling reactions followed by efficient purification techniques such as column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide is unique due to the combination of the bithiophene unit and the cyclopropanecarboxamide group. This combination imparts distinct electronic properties and potential for diverse applications in organic electronics and materials science .

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(10-3-4-10)15-8-7-11-5-6-13(18-11)12-2-1-9-17-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEJRDHOVUUPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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